molecular formula C13H10O4S B2577128 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate CAS No. 405901-72-6

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate

Cat. No.: B2577128
CAS No.: 405901-72-6
M. Wt: 262.28
InChI Key: YXWXCNWWOKMUQA-UHFFFAOYSA-N
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Description

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C13H10O4S and a molecular weight of 262.28 g/mol .

Preparation Methods

The synthesis of thiophene derivatives, including 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring structure .

Chemical Reactions Analysis

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may be used in the development of pharmaceuticals due to its potential biological effects.

    Industry: It can be used in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Thieno[2,3-b]pyridines: A class of compounds with potential biological activity.

These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-16-10-5-2-4-9(8-14)12(10)17-13(15)11-6-3-7-18-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWXCNWWOKMUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(=O)C2=CC=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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